molecular formula C12H19NO3S3 B2879929 5-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE CAS No. 1448124-18-2

5-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B2879929
CAS No.: 1448124-18-2
M. Wt: 321.47
InChI Key: ZLNFBCNHOMONRE-UHFFFAOYSA-N
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Description

5-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is substituted with various functional groups that contribute to its unique properties.

Preparation Methods

The synthesis of 5-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE can be achieved through several synthetic routes. . This reaction typically requires specific conditions such as the presence of a base and a solvent like ethanol. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

When compared to other thiophene derivatives, 5-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include suprofen, which is a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . These compounds share the thiophene ring but differ in their substituents and specific applications. The uniqueness of this compound lies in its potential for diverse applications across various fields.

Properties

IUPAC Name

5-ethyl-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S3/c1-3-10-4-5-11(18-10)19(14,15)13-8-12(16-2)6-7-17-9-12/h4-5,13H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNFBCNHOMONRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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